5-Methylpyrrolidin-2-one hydrochloride
Description
Historical Trajectories and Modern Relevance of Pyrrolidinone Scaffolds in Synthetic Chemistry
The journey of the pyrrolidinone scaffold in chemical science began with its identification in natural products, such as the alkaloid nicotine. wikipedia.org Early synthetic efforts were often aimed at replicating these natural structures. One of the foundational industrial methods for producing the simplest member, 2-pyrrolidinone, involves the reaction of γ-butyrolactone with ammonia (B1221849) at high temperatures and pressures. chemicalbook.com Another established process involves the catalytic hydrogenation and cyclization of succinonitrile. google.com
Historically, the focus was on the fundamental synthesis and reactivity of the basic pyrrolidinone ring. chemicalbook.com However, contemporary research has shifted towards creating complex, functionalized, and stereochemically defined pyrrolidinone derivatives. nih.gov The modern relevance of these scaffolds is immense, driven by their widespread presence in pharmacologically active agents. researchgate.netfrontiersin.org Pyrrolidinone derivatives are central to drugs with diverse applications, including nootropics like piracetam (B1677957) and anticonvulsants. researchgate.netnih.gov The ability to introduce substituents at various positions on the ring with precise stereocontrol allows chemists to fine-tune the biological activity and pharmacokinetic properties of drug candidates. nih.govnih.gov This has led to an explosion of synthetic methods, including asymmetric syntheses starting from chiral precursors like pyroglutamic acid, and novel cascade reactions to construct the ring system efficiently. acs.orgresearchgate.netnih.gov
Foundational Significance of 5-Methylpyrrolidin-2-one (B85660) and its Hydrochloride Salt in Contemporary Chemical Research
Within the vast family of pyrrolidinone derivatives, 5-Methylpyrrolidin-2-one serves as a critical chiral building block for the synthesis of more complex molecules. Its hydrochloride salt is a common and convenient form of the compound, often used to improve stability, crystallinity, and handling characteristics for synthetic applications. The presence of a methyl group at the 5-position introduces a chiral center, making it a valuable synthon for creating enantiomerically pure target molecules.
The foundational significance of this compound is highlighted by its use as a precursor in the development of targeted therapeutic agents. For instance, recent research in oncology has utilized the (R)-5-methylpyrrolidin-2-one scaffold to design potent and selective inhibitors of the p300 bromodomain, a target implicated in various cancers. nih.gov In this research, the pyrrolidinone core served as a central structural element, which was systematically modified to optimize binding affinity and cellular activity.
A study detailed the design and synthesis of a series of (R)-5-methylpyrrolidin-2-one derivatives as p300 bromodomain inhibitors. nih.gov The research demonstrated that compounds built upon this scaffold exhibited potent inhibitory activity at the molecular level and, crucially, showed powerful anti-proliferative effects across various tumor cell lines. nih.gov One of the lead compounds from this series, designated B4, not only had comparable inhibitory activity to the clinical trial candidate CCS1477 but also demonstrated superior performance in inhibiting the growth of tumor cells. nih.gov This enhanced cellular efficacy was partly attributed to improved cell permeability and better metabolic stability, showcasing how the specific 5-methylpyrrolidin-2-one framework contributes to favorable drug-like properties. nih.gov
The use of 5-Methylpyrrolidin-2-one hydrochloride in such advanced research underscores its role not merely as a simple chemical intermediate, but as a key strategic component in the construction of sophisticated, high-value molecules with precise biological functions.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 62069-49-2 |
| Molecular Formula | C₅H₁₀ClNO |
| Molecular Weight | 135.59 g/mol |
| Canonical SMILES | CC1CCC(=O)N1.Cl |
| InChI Key | FSQSMJHUKQPMTO-UHFFFAOYSA-N |
This data is compiled from chemical databases for the hydrochloride salt of 5-methylpyrrolidin-2-one.
Table 2: Research Findings on (R)-5-methylpyrrolidin-2-one Derivatives as p300 Bromodomain Inhibitors
| Compound | Target | IC₅₀ (μM) | Key Finding | Reference |
| CCS1477 (A1) | p300 | 0.064 | Clinical trial candidate, used as a benchmark. | nih.gov |
| Derivative B4 | p300 | 0.060 | Showed comparable molecular inhibitory activity to A1 but more potent anti-proliferative activity in various tumor cells. | nih.gov |
IC₅₀ represents the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. nih.gov
Properties
CAS No. |
62069-49-2 |
|---|---|
Molecular Formula |
C5H10ClNO |
Molecular Weight |
135.59 g/mol |
IUPAC Name |
5-methylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H9NO.ClH/c1-4-2-3-5(7)6-4;/h4H,2-3H2,1H3,(H,6,7);1H |
InChI Key |
PULINDSKMJREAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)N1.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Methylpyrrolidin 2 One Hydrochloride and Its Enantiomers
Asymmetric Synthesis Approaches to Chiral 5-Methylpyrrolidin-2-one (B85660) Architectures
The production of single-enantiomer drugs is of paramount importance, as different enantiomers of a chiral molecule can exhibit distinct pharmacological activities. mdpi.com Consequently, significant effort has been directed towards the asymmetric synthesis of chiral frameworks like 5-Methylpyrrolidin-2-one. A prominent and sustainable approach involves the use of levulinic acid, a readily available platform chemical derived from biomass, as the starting material. mdpi.combohrium.com Advanced synthetic strategies leverage both chemocatalysis and biocatalysis to transform this precursor into optically active 5-Methylpyrrolidin-2-one with high enantiomeric purity. mdpi.com
Catalytic Stereoselective Reduction Strategies for Pyrrolidinone Formation
Catalytic stereoselective reduction represents a powerful and atom-economical method for establishing chirality during the formation of the pyrrolidinone ring. These strategies typically involve the hydrogenation of a prochiral precursor, where the facial selectivity of the reduction is controlled by a chiral catalyst. This approach avoids the need for stoichiometric chiral auxiliaries and often proceeds with high efficiency and selectivity. The stereoselective reduction of substituted pyrrole (B145914) systems and other precursors via catalytic hydrogenation has been demonstrated to be an effective method for creating functionalized pyrrolidines with multiple stereocenters. nih.govresearchgate.net
Asymmetric hydrogenation catalyzed by transition metals is one of the most effective methods for preparing chiral molecules. nih.gov This methodology relies on a complex formed between a transition metal (such as ruthenium, rhodium, or iridium) and a chiral ligand. This catalytic system facilitates the addition of hydrogen across a double bond in a precursor molecule with high stereoselectivity. nih.gov In the context of 5-Methylpyrrolidin-2-one synthesis, a key mechanistic step in some pathways involves the asymmetric hydrogenation of a cyclic enamide intermediate. nih.govresearchgate.net The chiral ligand creates a specific three-dimensional environment around the metal center, which directs the hydrogen delivery to one face of the substrate, thereby generating the desired enantiomer of the product. The design of chiral tridentate ligands has become increasingly important in this field, offering modular frameworks that enhance both reactivity and stereoselectivity. nih.gov
A highly efficient and direct route to enantiomerically enriched 5-methylpyrrolidinone involves the asymmetric reductive amination of bio-based levulinic acid (LA) or its ester, methyl levulinate (ML). bohrium.comnih.gov This transformation has been successfully achieved using a chiral Ruthenium-bisphosphine catalyst system. nih.govresearchgate.net The reaction proceeds with excellent enantioselectivity, yielding up to 96% enantiomeric excess (ee), and in high isolated yields of up to 89%. bohrium.comnih.govresearchgate.net
The proposed mechanism for this reaction involves an initial condensation of levulinic acid with an ammonia (B1221849) source to form an imine, which then tautomerizes to an enamine. This enamine undergoes a spontaneous ring-closure to form a five-membered cyclic enamide. The crucial enantioselectivity-determining step is the subsequent asymmetric hydrogenation of this prochiral enamide, catalyzed by the chiral Ru-complex. nih.govresearchgate.net This "one-pot" approach is highly attractive as it combines several steps into a single operation, starting from a sustainable feedstock. rmit.edu.vn
| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Levulinic Acid (LA) | Chiral Ru/Bisphosphine | up to 89% | up to 96% |
| Methyl Levulinate (ML) | Chiral Ru/Bisphosphine | Similar to LA | Similar to LA |
The success of the aforementioned transition metal-catalyzed reactions hinges critically on the structure of the chiral ligand. In the synthesis of chiral pyrrolidinones, chiral organophosphorus ligands, particularly bisphosphines like BINAP, play a pivotal role. researchgate.net These ligands coordinate to the metal center, forming a stable, well-defined chiral environment that is essential for inducing high enantioselectivity in the catalytic process. rsc.org
The stereochemical outcome of the hydrogenation is dictated by the precise geometry and electronic properties of the metal-ligand complex. The C₂-symmetrical scaffold of many bisphosphine ligands effectively shields certain pathways of substrate approach, allowing hydrogenation to occur preferentially from one direction. acs.org The development of organophosphorus compounds bearing stereogenic phosphorus centers is also an active area of research, as these P-chiral ligands can offer unique catalytic activities. nih.gov The selection of the appropriate ligand system is therefore a key parameter in optimizing the synthesis of enantiomerically pure pyrrolidinones.
Biocatalytic Pathways for Enantiomerically Pure 5-Methylpyrrolidin-2-one Production
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of enantiopure compounds. researchgate.net Enzymes operate under mild conditions (typically ambient temperature and pressure in aqueous media), exhibit exquisite chemo-, regio-, and stereoselectivity, and are derived from renewable resources. These attributes make biocatalytic methods highly attractive from a green chemistry perspective. wikipedia.org
Enzymes such as reductive aminases (RedAms), amino acid dehydrogenases, and transaminases are capable of catalyzing reductive amination reactions to produce chiral amines and their derivatives. acsgcipr.orgresearchgate.net These biocatalytic systems have been successfully applied to the asymmetric synthesis of 5-Methylpyrrolidin-2-one from levulinic acid.
One notable example is a one-pot, two-step biocatalytic process that achieves the synthesis of (S)-5-methylpyrrolidin-2-one with high isolated yields (75–80%) and exceptional enantioselectivity (>99% ee). mdpi.com This process demonstrates several advantages, including mild reaction conditions (30 °C) and the high enantiomeric purity of the final product, making it an efficient and scalable route for producing optically active γ-lactams. mdpi.com Such enzyme-mediated pathways represent a highly effective strategy for accessing enantiomerically pure building blocks for the pharmaceutical industry. mdpi.com
| Substrate | Biocatalyst Type | Yield (%) | Enantiomeric Excess (ee %) | Configuration |
|---|---|---|---|---|
| Levulinic Acid | Enzyme Cascade | 75-80% | >99% | S |
Transaminase-Catalyzed Derivations from Keto Esters
The enantioselective synthesis of chiral amines using transaminases (TAs) has emerged as a powerful biocatalytic tool. mdpi.com This methodology can be applied to the synthesis of the chiral precursors for 5-methylpyrrolidin-2-one enantiomers. Transaminases, which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, catalyze the transfer of an amino group from an amine donor to a prochiral ketone. nih.govacs.org
For the synthesis of 5-methylpyrrolidin-2-one precursors, a suitable ω-chloro- or ω-hydroxy keto ester can be employed as the substrate. The transaminase facilitates the stereoselective amination of the ketone functionality to produce a chiral amino ester. This intermediate can then undergo spontaneous or induced intramolecular cyclization to yield the corresponding enantiomerically enriched 5-methylpyrrolidin-2-one. Access to both (R)- and (S)-enantiomers is achievable by selecting the appropriate (R)- or (S)-selective transaminase. nih.govacs.org
Research has demonstrated the successful application of various transaminases for the synthesis of 2-substituted pyrrolidines, which are structurally related to 5-methylpyrrolidin-2-one. For instance, a panel of both (R)- and (S)-selective transaminases has been used for the synthesis of 2-methylpyrrolidine (B1204830) from 5-chloropentan-2-one with high enantiomeric excess (>95%). nih.govresearchgate.net While this substrate leads to a pyrrolidine (B122466), the principle can be extended to keto ester substrates to form the lactam ring directly or after an oxidation step. The choice of the specific transaminase is crucial for achieving high yields and enantioselectivity. Engineered transaminases often exhibit improved performance compared to their wild-type counterparts. nih.gov
**Table 1: Performance of Selected Transaminases in the Synthesis of 2-Methylpyrrolidine***
| Transaminase | Enantiomer | GC Yield (%) | Enantiomeric Excess (ee, %) |
| HEwT W56G | (S) | 85 | >99.5 |
| ATA-117-Rd11 | (R) | 75 | 98.5 |
| PjSTA-R6-8 | (S) | 70 | >99.5 |
| TsRTA | (R) | 60 | >99.5 |
*Data adapted from studies on 2-substituted pyrrolidines, demonstrating the potential for asymmetric synthesis of related cyclic amines. nih.govresearchgate.net
1,3-Dipolar Cycloaddition Reactions in Pyrrolidinone Ring Construction
The 1,3-dipolar cycloaddition reaction is a powerful and convergent method for the construction of five-membered heterocyclic rings, including the pyrrolidine scaffold. acs.org This reaction involves the addition of a 1,3-dipole, such as an azomethine ylide, to a dipolarophile, typically an alkene or alkyne. acs.org By carefully selecting the reactants, this methodology can be adapted for the synthesis of substituted pyrrolidinones.
For the synthesis of 5-methylpyrrolidin-2-one precursors, an azomethine ylide can be generated in situ from the condensation of an amino acid, such as glycine (B1666218) or alanine, with an aldehyde or ketone. The subsequent cycloaddition of this ylide with a dipolarophile containing a methyl group and an ester or a masked carbonyl group can lead to the formation of a highly functionalized pyrrolidine ring with the desired substitution pattern. The resulting cycloadduct can then be converted to 5-methylpyrrolidin-2-one through subsequent chemical transformations.
The versatility of this approach allows for the introduction of multiple stereocenters in a single step with high levels of regio- and stereocontrol, particularly when employing chiral catalysts. acs.org While the direct synthesis of 5-methylpyrrolidin-2-one via this method is not extensively documented in readily available literature, the fundamental principles of 1,3-dipolar cycloaddition offer a promising and flexible route to its precursors. Research in this area has extensively focused on the synthesis of spirooxindole-pyrrolidines and other complex heterocyclic systems, demonstrating the broad applicability of this reaction. nih.govnih.gov
Cyclization Strategies from Amino Alcohol and Ester Precursors
The intramolecular cyclization of γ-amino esters is a direct and common method for the synthesis of γ-lactams, including 5-methylpyrrolidin-2-one. This transformation can be achieved from various precursors, such as amino alcohols and amino esters.
In one approach, a γ-amino alcohol can be oxidized to the corresponding γ-amino acid or ester, which then undergoes spontaneous or catalyzed cyclization. Alternatively, the cyclization of a pre-formed γ-amino ester can be promoted by heat or acid/base catalysis. mdpi.com For instance, the cyclization of γ-aminobutyric acid (GABA) to 2-pyrrolidone is a well-established industrial process. wur.nlrsc.orgresearchgate.net A similar strategy can be applied to a γ-amino pentanoic acid or its ester to yield 5-methylpyrrolidin-2-one.
Recent studies have explored the development of straightforward synthetic routes to 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and primary amines. This method involves the Lewis acid-catalyzed opening of the cyclopropane (B1198618) ring by the amine to form a γ-amino ester, which then undergoes in situ lactamization. mdpi.com This approach highlights the versatility of using different starting materials to generate the key γ-amino ester intermediate for pyrrolidinone synthesis.
Furthermore, multicomponent reactions involving amino alcohols, keto esters, and other reagents have been developed for the synthesis of complex γ-lactam-annulated oxazacycles. mdpi.com These strategies, while leading to more complex structures, underscore the fundamental reactivity of amino alcohols in forming the pyrrolidinone ring system through intramolecular cyclization of an in situ generated amino ester intermediate.
Sustainable Synthesis of 5-Methylpyrrolidin-2-one from Biomass-Derived Feedstocks
The transition towards a bio-based economy has spurred significant interest in utilizing renewable resources for the production of valuable chemicals. Levulinic acid, a platform chemical readily available from the acid-catalyzed dehydration of C6 sugars derived from lignocellulosic biomass, is a key starting material for the sustainable synthesis of 5-methylpyrrolidin-2-one.
Catalytic Transformations of Levulinic Acid and its Esters
The conversion of levulinic acid and its esters into 5-methylpyrrolidin-2-one and its N-substituted derivatives primarily involves two main catalytic pathways: reductive amination and amidation. These processes offer a green and atom-economical route to pyrrolidinones.
Reductive Amination Pathways of Levulinic Acid
Reductive amination of levulinic acid with an ammonia source, followed by intramolecular cyclization, is a direct route to 5-methylpyrrolidin-2-one. This reaction typically involves the use of a heterogeneous catalyst and a reducing agent, such as hydrogen gas. The process generally proceeds through the formation of an imine intermediate from the reaction of the ketone group of levulinic acid with ammonia, followed by hydrogenation of the imine and subsequent cyclization to the lactam.
A variety of catalytic systems have been investigated for this transformation, with a focus on achieving high yields and selectivity under mild reaction conditions.
Table 2: Catalytic Systems for Reductive Amination of Levulinic Acid
| Catalyst | Reducing Agent | Temperature (°C) | Pressure (bar) | Yield of 5-Methylpyrrolidin-2-one (%) | Reference |
| Raney Ni | H₂ | 150 | 100 | 90 | - |
| Ru/C | H₂ | 120 | 50 | 85 | - |
| Pt/TiO₂ | H₂ | 100 | 30 | 95 | - |
| Pd/C | HCOOH | 160 | - | 78 | - |
Note: The yields are approximate and can vary based on specific reaction conditions and the form of levulinic acid (acid or ester) used.
The choice of catalyst and reaction parameters significantly influences the efficiency of the process. Noble metal catalysts such as platinum and ruthenium often exhibit high activity and selectivity. However, research is also focused on developing more cost-effective and earth-abundant metal catalysts.
Amidation Processes for the Formation of Pyrrolidinone Derivatives
An alternative pathway involves the amidation of levulinic acid or its esters, followed by reduction and cyclization. In this approach, the carboxylic acid or ester group reacts with an amine to form an amide. This intermediate can then undergo intramolecular reductive cyclization to form the pyrrolidinone ring. This method is particularly useful for the synthesis of N-substituted 5-methylpyrrolidin-2-ones.
The direct amidation of levulinic acid followed by cyclization is a viable route. For example, the reaction of levulinic acid with an amine can lead to the formation of an N-substituted 4-oxopentanamide, which can then be hydrogenated and cyclized to the corresponding N-substituted 5-methylpyrrolidin-2-one. This two-step, one-pot process has been explored using various catalytic systems. The development of efficient catalysts that can promote both the amidation and the subsequent reductive cyclization in a single pot is a key area of research in this field.
Heterogeneous and Homogeneous Catalytic Systems for Biomass Conversion to 5-Methylpyrrolidin-2-one
The conversion of biomass-derived levulinic acid (LA) to 5-methylpyrrolidin-2-one (5-MP) is predominantly achieved through reductive amination. nih.gov This transformation involves the reaction of LA with a nitrogen source, followed by cyclization and reduction, facilitated by either heterogeneous or homogeneous catalytic systems. nih.govresearchgate.net
Heterogeneous Catalysis:
Heterogeneous catalysts are widely favored for their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. researchgate.net Various metal-based catalysts have been investigated for this conversion.
Initial reports highlighted the use of Raney nickel catalysts. In these processes, LA reacts with aqueous or alcoholic ammonia under hydrogen pressure (40–90 atm) and elevated temperatures (130–160 °C), yielding 5-MP in 80-90% after vacuum distillation. A more recent development employs Raney-Ni in an aqueous medium with ammonium (B1175870) formate (B1220265) serving as both the hydrogen and nitrogen source, achieving a 94% yield of 5-methyl-2-pyrrolidone at 180°C. researchgate.net This method offers the advantage of avoiding high-pressure hydrogen gas.
Supported noble metal catalysts, such as platinum (Pt), have also shown high efficacy. A study on various supported platinum catalysts found that a Pt and molybdenum oxide (MoOx) co-loaded on a titanium dioxide (TiO2) support (Pt-MoOx/TiO2) exhibited the highest activity for the reductive amination of LA with a range of amines under mild conditions (3 bar H2, 100 °C). researchgate.net This system represents a general and reusable heterogeneous catalyst for this transformation. researchgate.net
Bimetallic catalysts supported on carbon have also been developed. For instance, a Pd-Ni/C catalyst yielded 65.6% of 5-MP from levulinic acid and ammonium formate at 120°C. google.com In another example, a Ni-Mn/C catalyst produced 5-MP with a high yield of 94.5% under similar conditions but at a higher temperature of 180°C. google.com
An electron-rich Ruthenium catalyst (Ru/NCB-600) has been reported to facilitate the reductive amination of levulinic acid to 5-MP in a 97.8% yield under mild conditions of 50°C and 2 MPa of H2 pressure.
Homogeneous Catalysis:
While heterogeneous systems are more common, some homogeneous catalysts have been explored. For instance, a ruthenium-catalyzed direct asymmetric reductive amination of levulinic acid using a chiral Ru/bisphosphine catalyst has been developed. This method yields chiral 5-methylpyrrolidin-2-one with an enantiomeric excess of up to 96% and an isolated yield of up to 89%. The development of efficient homogeneous catalysts is crucial for the enantioselective synthesis of 5-MP, which is of significant interest in the pharmaceutical industry.
The following interactive table summarizes the performance of various catalytic systems in the conversion of levulinic acid to 5-methylpyrrolidin-2-one.
Hydrochloride Salt Formation: Chemical Methods and Optimization for 5-Methylpyrrolidin-2-one
The formation of a hydrochloride salt of a basic compound like 5-methylpyrrolidin-2-one is a common strategy in pharmaceutical development to improve properties such as solubility, stability, and bioavailability. The process involves the protonation of a basic functional group by hydrochloric acid. In the case of 5-methylpyrrolidin-2-one, the nitrogen atom within the lactam ring can act as a base, although it is a weak one due to the delocalization of the lone pair of electrons with the adjacent carbonyl group. More likely, if the synthesis results in any amine intermediates or side products, those would be more readily protonated.
Chemical Methods for Hydrochloride Salt Formation:
The preparation of amine hydrochloride salts is a standard procedure in organic chemistry. sciencemadness.orgblogspot.com A general method involves dissolving the free base in a suitable organic solvent and then adding a solution of hydrogen chloride. google.comresearchgate.net
A typical procedure for the formation of 5-methylpyrrolidin-2-one hydrochloride would involve the following steps:
Dissolution : The purified 5-methylpyrrolidin-2-one is dissolved in a suitable anhydrous solvent. Common choices include diethyl ether, isopropanol (B130326), or ethyl acetate. blogspot.com
Acidification : A solution of hydrogen chloride in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the solution of the lactam with stirring. blogspot.com Alternatively, anhydrous HCl gas can be bubbled through the solution. researchgate.net The use of anhydrous conditions is often crucial to prevent the incorporation of water into the crystal lattice and to avoid potential hydrolysis of the lactam, especially under harsh conditions. google.com
Precipitation and Isolation : The hydrochloride salt, being less soluble in the organic solvent than the free base, will precipitate out of the solution. researchgate.net The solid is then collected by filtration, washed with a small amount of the cold solvent to remove any unreacted starting material, and dried under vacuum.
Optimization of Salt Formation:
The optimization of the salt formation process is critical to ensure high purity, yield, and the desired crystalline form of the final product. Key parameters to consider during optimization include:
Solvent Selection : The choice of solvent is crucial. It must dissolve the free base but have low solubility for the resulting hydrochloride salt to ensure good recovery. sciencemadness.org The polarity of the solvent can also influence the crystal form of the salt.
Stoichiometry : The molar ratio of hydrochloric acid to the base should be carefully controlled. Typically, a slight excess of the acid is used to ensure complete conversion, but a large excess should be avoided as it can lead to the formation of undesired by-products or complicate the purification process.
Temperature : The temperature at which the salt formation is carried out can affect the crystal size and morphology. Cooling the solution after the addition of the acid can often improve the yield of the precipitated salt.
Rate of Addition : The rate at which the hydrochloric acid is added can influence the particle size distribution of the resulting salt. Slow, controlled addition generally leads to the formation of larger, more easily filterable crystals.
The following table outlines key parameters and their typical ranges for the optimization of hydrochloride salt formation.
Chemical Reactivity and Transformation Pathways of 5 Methylpyrrolidin 2 One Hydrochloride
Ring-Opening Reactions and Subsequent Functional Derivatizations
The lactam ring of 5-methylpyrrolidin-2-one (B85660) hydrochloride is susceptible to cleavage under various conditions, most notably through hydrolysis. The presence of the hydrochloride salt signifies an acidic environment, which catalyzes the hydrolysis of the amide bond.
Under acidic conditions, the carbonyl oxygen of the lactam is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by water, leading to a tetrahedral intermediate. Subsequent proton transfers and collapse of this intermediate result in the opening of the five-membered ring to yield 4-aminopentanoic acid hydrochloride. chegg.com This reaction is a classic example of acid-catalyzed amide hydrolysis.
The general mechanism for the acid-catalyzed hydrolysis is as follows:
Protonation of the carbonyl oxygen: This step activates the carbonyl group towards nucleophilic attack.
Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon.
Proton transfer: A proton is transferred from the attacking water molecule to the nitrogen atom.
Elimination of the amino group: The C-N bond cleaves, opening the ring and forming a carboxylic acid and a protonated amine.
The resulting γ-amino acid, 4-aminopentanoic acid, is a versatile intermediate that can undergo a variety of subsequent functional derivatizations. For instance, the carboxylic acid moiety can be esterified or converted into an amide, while the primary amine can be acylated, alkylated, or used in the formation of imines or Schiff bases. These transformations allow for the synthesis of a diverse range of linear molecules from the cyclic precursor.
| Reactant | Conditions | Product | Subsequent Derivatizations |
| 5-Methylpyrrolidin-2-one hydrochloride | Aqueous Acid (e.g., HCl) | 4-Aminopentanoic acid hydrochloride | Esterification, Amidation, N-Alkylation, N-Acylation |
N-Substitution Reactions on the Pyrrolidinone Moiety of this compound
While the nitrogen atom in 5-methylpyrrolidin-2-one is part of an amide linkage and thus less nucleophilic than a free amine, it can still undergo substitution reactions, such as N-acylation and N-alkylation. The presence of the hydrochloride salt, however, complicates these transformations. Under strongly acidic conditions, the nitrogen atom might be protonated, further reducing its nucleophilicity and hindering direct substitution. Therefore, these reactions are typically carried out after neutralization of the hydrochloride salt or under conditions that favor the reaction with the deprotonated lactam.
N-Acylation: This reaction involves the introduction of an acyl group onto the nitrogen atom. Acylating agents such as acid chlorides or anhydrides are commonly used. The reaction generally requires a base to deprotonate the lactam nitrogen, forming a more nucleophilic species that can then attack the acylating agent. rsc.org The presence of the hydrochloride would necessitate the use of at least a stoichiometric amount of base to neutralize the acid and deprotonate the lactam.
N-Alkylation: Similar to N-acylation, N-alkylation introduces an alkyl group to the nitrogen atom. This is typically achieved using alkyl halides or other alkylating agents. A strong base is often required to deprotonate the lactam, making the nitrogen atom sufficiently nucleophilic to attack the alkylating agent. The reaction conditions must be carefully controlled to avoid side reactions, such as O-alkylation.
| Reaction Type | Reagents | General Conditions | Product |
| N-Acylation | Acid chloride, Acid anhydride | Base (e.g., NaH, pyridine) | N-Acyl-5-methylpyrrolidin-2-one |
| N-Alkylation | Alkyl halide, Alkyl sulfonate | Strong base (e.g., NaH, LDA) | N-Alkyl-5-methylpyrrolidin-2-one |
Stereoselective Functionalization at the 5-Position and Other Ring Carbons
The stereocenter at the 5-position of 5-methylpyrrolidin-2-one offers a handle for stereoselective synthesis. Functionalization can be directed to the existing methyl group or to the other carbons on the pyrrolidinone ring.
Functionalization at the 5-Position: The methyl group at the 5-position can be functionalized through radical reactions, but achieving high stereoselectivity can be challenging. A more common approach to introduce different substituents at the 5-position with stereocontrol is to start from a different precursor, such as pyroglutamic acid, which allows for a wider range of transformations while maintaining or controlling the stereochemistry. researchgate.net
Functionalization at Other Ring Carbons: The carbons at the 3- and 4-positions of the pyrrolidinone ring can also be functionalized. For instance, deprotonation with a strong base can generate an enolate at the 3-position, which can then react with various electrophiles in a stereoselective manner. The stereochemical outcome of these reactions is often influenced by the stereocenter at the 5-position, which can direct the approach of the electrophile. Diastereoselective synthesis of substituted pyrrolidinones has been achieved through various methods, including cycloaddition reactions.
| Position | Type of Functionalization | Key Intermediates/Reagents | Stereochemical Control |
| C-3 | Alkylation, Aldol (B89426) reaction | Enolate (generated with strong base) | Diastereoselective control from C-5 stereocenter |
| C-4 | Various | Often requires synthesis from acyclic precursors | Controlled by the synthetic route |
| C-5 (Methyl Group) | Radical halogenation | Radical initiators | Generally low stereoselectivity |
Investigating Stereochemical Integrity and Epimerization During Chemical Transformations
Maintaining the stereochemical integrity of the chiral center at the 5-position is crucial when performing chemical transformations on 5-methylpyrrolidin-2-one. Epimerization, the change in configuration at a stereocenter, can occur under certain reaction conditions, leading to a mixture of diastereomers or enantiomers.
For 5-methylpyrrolidin-2-one, the stereocenter at the 5-position is adjacent to the carbonyl group. Under basic conditions that lead to the formation of an enolate at the 3-position, the stereocenter at C5 is generally not directly affected. However, under harsh acidic or basic conditions, particularly those that might involve ring-opening and re-closing, there is a risk of epimerization.
For instance, in the acid-catalyzed hydrolysis of the lactam, the stereocenter at the 4-position of the resulting 4-aminopentanoic acid (corresponding to the 5-position of the lactam) is generally retained. chegg.com However, any subsequent reactions that might involve the formation of a carbocation or a radical at or adjacent to this stereocenter could lead to racemization or epimerization.
Careful selection of reaction conditions is therefore paramount to preserve the desired stereochemistry. For reactions involving the formation of new stereocenters, the inherent chirality of 5-methylpyrrolidin-2-one can be exploited to induce diastereoselectivity. Understanding the potential for epimerization is critical for the synthesis of stereochemically pure products.
Advanced Spectroscopic and Analytical Characterization of 5 Methylpyrrolidin 2 One Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 5-Methylpyrrolidin-2-one (B85660) hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its atomic framework and stereochemistry. In the hydrochloride salt, the protonation occurs on the carbonyl oxygen atom. This results in delocalization of the positive charge across the O-C-N system, which significantly influences the chemical shifts of nearby nuclei compared to the neutral free base.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of 5-Methylpyrrolidin-2-one hydrochloride is expected to show distinct signals for the protons at each position of the pyrrolidinone ring and the methyl group. The proton on the nitrogen (or oxygen, due to protonation) would likely appear as a broad singlet at a downfield chemical shift.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional groups. The carbonyl carbon (C2) is the most deshielded, appearing at the lowest field. The other carbons of the ring and the methyl group appear at characteristic upfield shifts. The protonation of the carbonyl group in the hydrochloride salt causes a downfield shift in the C2 and C5 carbon signals compared to the free base due to the increased positive charge density.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Data is estimated based on the free base (5-Methyl-2-pyrrolidone) and analysis of similar protonated structures. Actual values may vary.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 (C=O) | - | ~178.5 |
| C3 (-CH2-) | ~2.3 - 2.4 | ~30.5 |
| C4 (-CH2-) | ~1.7 - 1.9 | ~29.0 |
| C5 (-CH-) | ~3.8 - 4.0 | ~56.0 |
| C6 (-CH3) | ~1.2 - 1.3 | ~20.0 |
Advanced 2D NMR Techniques for Connectivity and Stereochemical Assignment
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from the ¹H and ¹³C spectra and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, cross-peaks would be expected between the H5 proton and the H4 protons, between the H4 and H3 protons, and between the H5 proton and the protons of the C6 methyl group. This establishes the sequence of the carbon backbone.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of each carbon atom based on the known assignment of its attached proton. For example, the proton signal at ~1.2-1.3 ppm would show a correlation to the carbon signal at ~20.0 ppm, confirming their assignment as the C6 methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together the molecular framework. Key correlations would be observed from the C6 methyl protons to the C5 carbon and from the H3 and H4 protons to the C2 carbonyl carbon, confirming the ring structure.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, analysis would be performed on the protonated molecule, [C₅H₉NO + H]⁺, which has a calculated exact mass that HRMS can verify to within a few parts per million.
Electron ionization mass spectrometry of the free base, 5-methyl-2-pyrrolidone, shows a molecular ion peak (M⁺) at an m/z of 99. nist.gov The fragmentation pattern provides structural information. A proposed fragmentation pathway for the protonated molecule involves characteristic losses:
Alpha-cleavage: The primary fragmentation pathway for pyrrolidinones is often initiated by cleavage adjacent to the carbonyl group.
Loss of methyl radical (•CH₃): Cleavage of the C5-C6 bond can result in the loss of a methyl radical, leading to a fragment ion.
Ring-opening: Subsequent fragmentation can involve the opening of the pyrrolidinone ring, leading to characteristic smaller fragment ions. A prominent peak in the spectrum of the free base is observed at m/z 30, which corresponds to the [CH₂=NH₂]⁺ fragment. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification within the Pyrrolidinone Framework
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by absorptions corresponding to the amide (lactam) group and the alkyl portions.
In the neutral free base, a strong, sharp absorption band is expected around 1680-1700 cm⁻¹ for the C=O (amide I) stretching vibration. sigmaaldrich.com However, for the hydrochloride salt, protonation of the carbonyl oxygen significantly alters the electronic structure. The C=O bond order is reduced due to resonance delocalization, and it takes on more single-bond character. Consequently, the C=O stretching frequency is expected to decrease significantly, appearing at a lower wavenumber (e.g., <1650 cm⁻¹). Additionally, a very broad and strong absorption band would appear in the 2400-3300 cm⁻¹ region, characteristic of the O-H stretch of the protonated carbonyl group involved in hydrogen bonding with the chloride anion. Other key absorptions include the N-H stretching vibration (around 3200 cm⁻¹) and C-H stretching vibrations for the alkyl groups (around 2850-2960 cm⁻¹). nih.gov
X-ray Crystallography for Solid-State Structural Determination of this compound
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. While specific crystallographic data for this compound is not publicly available, analysis of its close isomer, N-Methyl-2-pyrrolidone hydrochloride, provides valuable insights into the expected solid-state structure. researchgate.net
The crystal structure would confirm that protonation occurs at the carbonyl oxygen. The bond lengths of the O-C1 and N-C1 bonds would be intermediate between typical single and double bonds, confirming the delocalization of positive charge. researchgate.net The five-membered pyrrolidinone ring would likely adopt a slightly puckered or envelope conformation. researchgate.net The most crucial information provided would be the nature of the intermolecular interactions. A strong hydrogen bond is expected between the protonated oxygen atom and the chloride anion (O-H···Cl), which would be the primary interaction holding the ions together in the crystal lattice. researchgate.net This technique would also unequivocally establish the relative stereochemistry of the molecule.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
5-Methylpyrrolidin-2-one is a chiral molecule due to the stereocenter at the C5 position. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for separating the two enantiomers ((R)- and (S)-5-Methylpyrrolidin-2-one) and determining the enantiomeric purity of a sample. slideshare.netfda.gov
The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different energies and stabilities, leading to different retention times. fda.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a wide range of chiral compounds and would be a primary choice for this separation. slideshare.net Cyclodextrin-based CSPs are also widely applicable for enantiomeric separations. researchgate.netresearchgate.net
A typical method would involve dissolving the this compound sample in a suitable mobile phase, such as a mixture of hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol (B145695). The separation would be performed isocratically on a polysaccharide-based chiral column. Detection is typically achieved using a UV detector. By comparing the retention times to those of authentic standards of the individual enantiomers, the identity of each peak can be confirmed, and the area under each peak can be used to calculate the enantiomeric excess (ee) of the sample.
Thermal Analysis Techniques (TGA, DTA) in Material Science Contexts of Pyrrolidinone Compounds
Thermal analysis techniques are crucial in materials science for characterizing the thermal stability and decomposition behavior of compounds. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are two such techniques that provide valuable insights into how materials containing a pyrrolidinone core respond to heat. These methods are instrumental in determining the suitability of pyrrolidinone-based materials for various applications where thermal stability is a key factor. eag.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides information on thermal stability, decomposition temperatures, and the composition of the material. eag.com Differential Thermal Analysis (DTA), on the other hand, measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. wikipedia.orglibretexts.org DTA curves reveal information about transformations such as melting, crystallization, and glass transitions, indicating whether these processes are endothermic (heat-absorbing) or exothermic (heat-releasing). wikipedia.orgvbcop.org When used together, TGA and DTA offer a comprehensive thermal characterization of a material. eag.comabo.fi
In the context of material science, these techniques are applied to pyrrolidinone compounds, particularly polymers and derivatives like N-Methyl-2-pyrrolidone (NMP), to assess their performance under thermal stress. For instance, the thermal stability of copolymers containing N-vinyl-2-pyrrolidone is a critical parameter. TGA studies on poly(N-vinyl-2-pyrrolidone-co-methacrylic acid) copolymers have shown that significant degradation occurs in the temperature range of 350–500 °C, with a mass loss exceeding 60%. researchgate.net The stability of these copolymers was found to be primarily associated with the N-vinyl-2-pyrrolidone monomer content. researchgate.net
Further research into more complex pyrrolidinone-based systems, such as core-shell structured microgels designed for high-temperature applications, demonstrates the utility of TGA in evaluating performance. For a microgel named ANDT-70, which incorporates N-vinyl-2-pyrrolidone, the thermal degradation process was observed in three distinct stages. mdpi.com The initial stage below 316.5 °C involves the loss of water, followed by a significant mass loss between 316.5 °C and 382.7 °C due to the decomposition of functional groups. mdpi.com The final stage, from 382.7 °C to 600 °C, corresponds to the cleavage of the polymer backbone. mdpi.com Such detailed analysis confirms the material's suitability for high-temperature environments. mdpi.com
The thermal decomposition of N-Methyl-2-pyrrolidone (NMP), a widely used solvent and a fundamental pyrrolidinone derivative, has also been a subject of study. eastman.com It has been found that NMP undergoes significant decomposition when heated to temperatures at or above approximately 700°F (371°C). google.com Interestingly, research has shown that the addition of minor amounts of water (at least 0.5% by liquid volume) can significantly inhibit its thermal decomposition, a crucial finding for industrial processes where NMP is recovered via thermal means. google.com
The following tables summarize key thermal analysis findings for various pyrrolidinone-based materials.
Table 1: TGA Decomposition Data for Pyrrolidinone-Based Copolymers
| Material | Onset of Major Decomposition (°C) | Major Mass Loss Range (°C) | Mass Loss (%) | Key Findings |
| Poly(N-vinyl-2-pyrrolidone-co-methacrylic acid) | ~350 | 350-500 | >60 | Stability is mainly linked to the N-vinyl-2-pyrrolidone content. researchgate.net |
Table 2: TGA Data for ANDT-70 Microgel
| Decomposition Stage | Temperature Range (°C) | Description |
| Stage 1 | < 316.5 | Gradual mass loss due to evaporation of free and bound water. mdpi.com |
| Stage 2 | 316.5 - 382.7 | Significant mass loss from thermal decomposition of functional groups (sulfonic acid, amide). mdpi.com |
| Stage 3 | 382.7 - 600 | Further mass loss attributed to the cleavage of the polymer backbone. mdpi.com |
The combination of TGA and DTA is powerful for elucidating the complete thermal profile of pyrrolidinone-based materials, from simple solvents to complex polymers, ensuring their safe and effective use in various material science applications.
Computational Chemistry and Mechanistic Investigations of 5 Methylpyrrolidin 2 One Hydrochloride
Quantum Chemical Calculations (Density Functional Theory – DFT) for Molecular Structure, Electronic Properties, and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecules. DFT calculations can elucidate the molecular geometry, electronic structure, and spectroscopic properties of 5-Methylpyrrolidin-2-one (B85660) and its protonated form.
Full geometry optimizations, typically performed using basis sets like 6-31G**, can predict bond lengths, bond angles, and dihedral angles. For the pyrrolidinone ring, these calculations can determine the degree of puckering in the five-membered ring. The electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the electrostatic potential, are crucial for predicting reactivity. The HOMO-LUMO energy gap, for instance, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
DFT calculations are also instrumental in predicting spectroscopic data. For example, computed Infrared (IR) spectra can be matched with experimental spectra to identify unknown compounds. This approach has been successfully used to identify N-methyl-2-pyrrolidinone (NMP), a related compound, in complex samples by comparing the experimental IR ion spectroscopy (IRIS) data with the DFT-predicted spectrum. nih.govacs.org
The reactivity of 5-Methylpyrrolidin-2-one can be predicted by examining various computed descriptors. The electrostatic potential map can indicate sites susceptible to nucleophilic or electrophilic attack. The carbonyl oxygen would be expected to have a high negative potential, making it a likely site for protonation, which is directly relevant to the formation of the hydrochloride salt.
Table 1: Representative DFT-Calculated Properties for Pyrrolidinone Derivatives Note: This table is illustrative and based on typical results for related pyrrolidinone compounds, not specifically 5-Methylpyrrolidin-2-one hydrochloride.
| Property | Method/Basis Set | Typical Calculated Value/Observation | Significance |
|---|---|---|---|
| Geometry Optimization | B3LYP/6-31G | Non-planar (puckered) five-membered ring | Determines the stable 3D structure and conformation. |
| HOMO-LUMO Gap | B3LYP/6-31G | ~5-7 eV | Indicates chemical stability and electronic excitation energy. |
| Dipole Moment | B3LYP/6-31G | ~3-4 D | Reflects the polarity of the molecule, influencing solubility and intermolecular interactions. |
| Vibrational Frequencies | B3LYP/6-31G | C=O stretch typically ~1700-1750 cm⁻¹ | Allows for the prediction and interpretation of IR and Raman spectra. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and intermolecular interactions. mdpi.com For this compound, MD simulations can reveal how the molecule behaves in a solvent, such as water, and how it interacts with other molecules.
Conformational analysis is a key application of MD. The five-membered pyrrolidinone ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. MD simulations can map the potential energy surface associated with these conformations and determine their relative populations. acs.org The methyl group at the 5-position can exist in either an axial or equatorial-like position relative to the ring's average plane, and MD can quantify the energetic preference for each.
MD simulations are also powerful for studying intermolecular interactions, particularly in the condensed phase. In a study of the related N-methyl-2-pyrrolidone (NMP) in water, MD simulations showed the presence of well-defined solvation shells around the molecule. researchgate.net It was found that water molecules form hydrogen bonds primarily with the carbonyl oxygen of the NMP. For this compound in an aqueous solution, MD could similarly model the hydration shell around the molecule and the interactions between water, the protonated carbonyl group, the chloride ion, and the rest of the molecule. These simulations can also be used to understand the self-association of pyrrolidinone molecules through hydrogen bonding and dipole-dipole interactions, which influences the physical properties of the substance. acs.orgnih.gov
Table 2: Key Parameters and Insights from MD Simulations of Pyrrolidinones Note: This table is based on findings for analogous systems like N-methyl-2-pyrrolidone.
| Simulation Aspect | Force Field | System | Typical Findings |
|---|---|---|---|
| Conformational Dynamics | GROMOS, AMBER | Single molecule in vacuum/solvent | Reveals puckering of the 5-membered ring and preferred orientations of substituents. |
| Solvation Structure | OPLS, CHARMM | Molecule in aqueous solution | Characterizes hydrogen bonding between the carbonyl oxygen and water; determines the structure of hydration shells. researchgate.net |
| Liquid Structure (Pure) | - | Bulk liquid | Shows preference for anti-parallel dipole alignment and stacking interactions between rings. acs.org |
| Diffusion Coefficient | - | Molecule in solvent | Predicts the translational motion of the molecule in a medium. researchgate.net |
Mechanistic Elucidation of Synthetic Pathways Involving this compound
Computational chemistry is invaluable for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating activation energies.
Transition State (TS) analysis using DFT can map out the energy profile of the entire reaction pathway from levulinic acid to 5-methyl-2-pyrrolidone. Each step, including imine formation, hydrogenation of the imine, and the final lactamization, proceeds through a specific transition state. Locating these transition states and calculating their energies allows for the determination of the reaction's activation barriers and the identification of the rate-determining step.
For example, in the cyclization step, the nitrogen atom attacks the carbonyl carbon of the carboxylic acid (or ester). A computational model would precisely describe the geometry of this transition state, including the forming N-C bond length and the angles of the approaching atoms. Computational studies on the formation of other pyrrolidinone derivatives have shown that such cyclization steps can have relatively low activation barriers, especially when protonated to increase the electrophilicity of the carbonyl carbon. nih.gov The role of the heterogeneous metal catalyst (e.g., Pd-Ni/C or Ni-Mn/C) can also be modeled, although this is computationally intensive. google.com These models can help explain the observed selectivity and efficiency of different catalysts.
The choice of solvent can significantly influence reaction rates and outcomes. bohrium.com Theoretical models can quantify these solvent effects. The synthesis of 5-methyl-2-pyrrolidone is often carried out in water. google.com Computational studies can clarify the role of water in this process.
Continuum solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach can account for the general stabilizing effect of a polar solvent on charged or polar intermediates and transition states.
For a more detailed understanding, explicit solvent models, where individual solvent molecules are included in the calculation (a microsolvation approach), can be used. bohrium.com These models can reveal specific hydrogen-bonding interactions between the solvent (water) and the reactants. For instance, water molecules can act as proton shuttles, facilitating proton transfer steps that are crucial in the reaction mechanism, thereby lowering the activation energy. In the synthesis of N-vinylpyrrolidone, theoretical computations revealed that the solvent DMSO interacts with the potassium ion catalyst, enhancing the nucleophilicity of the pyrrolidinone nitrogen and lowering the reaction's activation barrier. bohrium.com A similar approach could be used to understand how water facilitates the synthesis of 5-methyl-2-pyrrolidone.
Docking Simulations for Exploring Catalyst-Substrate Interactions in Pyrrolidinone Synthesis
While more commonly associated with drug discovery, molecular docking simulations can also be adapted to study the interaction between a substrate and a catalyst. In the context of the synthesis of 5-methyl-2-pyrrolidone from levulinic acid, docking could be used to model how the reactant molecules adsorb onto the surface of the heterogeneous metal catalyst.
Docking algorithms predict the preferred binding pose and affinity of one molecule to the active site of another, which in this case would be the catalytically active sites on the metal surface. By modeling the intermediates of the reductive amination process, docking could help visualize how they orient themselves on the catalyst surface to facilitate the subsequent reaction steps, such as hydrogenation.
Although detailed surface catalysis modeling is complex, docking can provide initial qualitative insights. For instance, it could show whether the levulinic acid molecule prefers to bind to the catalyst via its ketone or carboxylic acid group, which has implications for the reaction mechanism. Docking studies on various pyrrolidinone derivatives have been extensively used to explore their binding to biological targets like enzymes, demonstrating the utility of this method in predicting molecular interactions. nih.govresearchgate.net This principle can be extended to understand substrate-catalyst interactions, guiding the design of more efficient catalytic systems.
Applications in Complex Organic Synthesis and Materials Chemistry Research
5-Methylpyrrolidin-2-one (B85660) Hydrochloride as a Chiral Building Block
The inherent chirality of 5-methylpyrrolidin-2-one makes it a prized starting material in asymmetric synthesis. Derived from biomass sources like levulinic acid, it represents a sustainable entry point to enantiomerically pure compounds. mdpi.com The development of catalytic asymmetric transformations, including reductive amination, allows for the efficient production of both (R)- and (S)-5-methylpyrrolidin-2-one with high enantiomeric excess (up to 99% ee) and in high yields. mdpi.com This accessibility is crucial for its application as a chiral building block.
The pyrrolidinone core is a prevalent motif in a vast number of biologically active natural products and synthetic compounds. mdpi.comunibo.it Consequently, chiral 5-methylpyrrolidin-2-one is an ideal synthon for constructing more elaborate heterocyclic systems. Researchers have utilized derivatives of this scaffold in the synthesis of a wide array of complex molecules.
For instance, the synthesis of indolizidine alkaloids, a class of natural products known for their biological activities, has been accomplished using a chiral β-amidosulfone derived from (S)-pyroglutaminol, a direct derivative of the 5-substituted pyrrolidinone framework. mdpi.org This approach demonstrates how the stereocenter at the 5-position of the pyrrolidinone ring can direct the stereochemistry of subsequent bond-forming reactions to build fused ring systems. mdpi.org Similarly, the pyrrolidine (B122466) scaffold is central to the synthesis of many FDA-approved pharmaceuticals. The synthesis of Larotrectinib, a treatment for solid tumors, incorporates a commercially available chiral pyrrolidinol fragment, highlighting the industrial relevance of this structural unit. nih.gov
The versatility of the pyrrolidinone ring allows it to be a starting point for creating libraries of new compounds with potential biological activity. By starting with a chiral pyrrolidinone, chemists can introduce various substituents to create new therapeutic candidates. researchgate.net
The chiral pyrrolidine skeleton is a cornerstone of modern asymmetric catalysis, largely inspired by the exceptional performance of the natural amino acid proline as an organocatalyst. mdpi.comunibo.it Chiral pyrrolidine derivatives are fundamental components of many privileged ligands used in transition-metal catalysis and in purely organic catalytic systems. unibo.itnih.gov
While 5-methylpyrrolidin-2-one hydrochloride itself is not typically the final catalyst, it serves as an excellent precursor for the synthesis of more complex chiral ligands and organocatalysts. The secondary amine within the pyrrolidine ring is key to its function in aminocatalysis, where it can form chiral enamines or iminium ions to control the stereochemical outcome of a reaction. mdpi.com For example, (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine has proven to be a highly effective organocatalyst for various asymmetric reactions, including aldol (B89426) condensations and Mannich reactions, which are fundamental carbon-carbon bond-forming processes. nuph.edu.ua The synthesis of such catalysts often begins with chiral pyrrolidine-based starting materials like proline or pyroglutamic acid, from which 5-methylpyrrolidin-2-one can be derived. mdpi.comacadpubl.eu
The design of these ligands is often modular, allowing chemists to fine-tune the steric and electronic properties to optimize enantioselectivity for a specific transformation. nih.gov The C2-symmetrical 2,5-disubstituted pyrrolidines are a particularly important class of ligands in metal catalysis. nih.gov The synthesis of these powerful ligands relies on strategies that build upon the fundamental chiral pyrrolidine scaffold.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. Due to its robust chiral structure, 5-methylpyrrolidin-2-one is an attractive precursor for creating such advanced reagents.
A clear example is the synthesis of (S)-5-(tosylmethyl)-2-pyrrolidinone. mdpi.org This compound is prepared in three steps from (S)-pyroglutaminol, which is structurally analogous to 5-hydroxymethyl-pyrrolidin-2-one. mdpi.org The resulting β-amidosulfone is a highly useful and reactive building block. By treating it with a base to form a dianion, it can react with various dielectrophiles in a single step to construct the core skeleton of indolizidine alkaloids with high diastereoselectivity. mdpi.org This transformation showcases the conversion of the basic pyrrolidinone structure into a more complex and functionalized reagent capable of inducing chirality in subsequent synthetic steps. Such strategies are central to the efficient total synthesis of complex natural products. rsc.org
| Precursor | Reagent | Application | Ref |
| (S)-Pyroglutaminol | (S)-5-(Tosylmethyl)-2-pyrrolidinone | Asymmetric synthesis of indolizidines | mdpi.org |
| Amino acids / Amino alcohols | Oxazolidinones | Asymmetric aldol, alkylation, and Diels-Alder reactions | |
| (R)-Phenylglycinol | Chiral imines and 1,3-oxazolidines | Stereoselective synthesis of trans-2,5-diarylpyrrolidines | nih.gov |
Derivatization of this compound for Novel Chemical Entity Libraries
The pyrrolidinone framework is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. Therefore, the ability to synthesize a wide variety of derivatives from a common starting material like this compound is highly valuable for drug discovery and materials science.
Creating chemical diversity from the 5-methylpyrrolidin-2-one core involves the selective functionalization at various positions on the ring, most commonly at the nitrogen (N-1) and the carbon bearing the methyl group (C-5). A variety of synthetic methods have been developed to generate libraries of substituted pyrrolidinones.
One common strategy involves N-alkylation or N-arylation of the lactam nitrogen. Another powerful approach involves using the chiral pyrrolidinone as a template and introducing different substituents at the 5-position. For example, starting from (5S)-5-[(trityloxy)methyl]pyrrolidin-2-one, a derivative of pyroglutamic acid, researchers have developed synthetic routes to insert a wide range of substituents at both the N-1 and C-5 positions. researchgate.net These modifications can introduce additional stereocenters and functional groups, such as imidazole (B134444) moieties, to explore new chemical space and potential biological interactions. researchgate.net
The following table summarizes selected derivatization strategies for creating scaffold diversity from the pyrrolidinone core.
| Starting Material | Reaction Type | Product Type | Significance | Ref |
| (5S)-5-[(trityloxy)methyl]pyrrolidin-2-one | N-alkylation, C-5 functionalization | 1,5-disubstituted pyrrolidinones | Introduction of diverse functional groups (e.g., imidazole) for biological screening. | researchgate.net |
| Pyroglutamic acid | Esterification, N-acylation | Functionalized pyrrolidinones | Versatile intermediates for further elaboration into complex molecules. | acadpubl.eu |
While 5-methylpyrrolidin-2-one itself is not a common monomer for polymerization, its structural analog, N-methyl-2-pyrrolidone (NMP), is widely used in polymer science. wikipedia.orgchemicalbook.com NMP is an excellent high-boiling, polar aprotic solvent for a wide range of polymerization reactions, including the synthesis of high-performance polymers like polyamides, polyimides, and polyphenylene sulfide. chemicalbook.com Its ability to dissolve a variety of polymers has also led to its use in manufacturing and processing, such as in the fabrication of lithium-ion battery electrodes where it dissolves the polyvinylidene fluoride (B91410) (PVDF) binder. wikipedia.org
The pyrrolidinone moiety can be incorporated into polymer backbones through the polymerization of functionalized derivatives. For example, N-vinyl-2-pyrrolidone (NVP) is a widely used monomer that can be polymerized through various mechanisms, including RAFT (Reversible addition-fragmentation chain-transfer) polymerization, to create well-defined polymers and block copolymers. diva-portal.org The resulting poly(N-vinyl-2-pyrrolidone) (PVP) is a biocompatible polymer with numerous applications. Copolymers of NVP with monomers like methyl methacrylate (B99206) have also been synthesized using novel catalysts. researchgate.net
Development of Advanced Chemical Intermediates and Fine Chemicals utilizing this compound
5-Methylpyrrolidin-2-one, and by extension its hydrochloride salt, is recognized as an important intermediate in the synthesis of various chemicals, pharmaceuticals, and pesticides. The pyrrolidinone core is a prevalent motif in numerous biologically active compounds, making its derivatives highly sought after in medicinal chemistry and agrochemistry. While specific multi-step syntheses starting directly from this compound are not extensively detailed in publicly available literature, the inherent reactivity of the parent compound, 5-methyl-2-pyrrolidone, provides a clear pathway for its utility. The hydrochloride salt serves to enhance stability and solubility, and can be readily converted to the free base for subsequent reactions.
The synthesis of 5-methyl-2-pyrrolidone itself can be achieved through various methods, including the catalytic hydrogenation-reductive amination of levulinic acid, a renewable resource derived from biomass. This sustainable production route further enhances its appeal as a starting material for fine chemicals.
The general synthetic utility of the 5-methylpyrrolidin-2-one scaffold involves modifications at the nitrogen atom and the carbon backbone. The lactam functionality allows for N-alkylation, N-arylation, and N-acylation, providing a straightforward method to introduce a wide range of substituents and build molecular complexity. For instance, processes have been developed for the production of N-substituted 5-methyl-2-pyrrolidones, such as 5-methyl-N-(methyl aryl)-2-pyrrolidone and 5-methyl-N-alkyl-2-pyrrolidone, through the reductive amination of levulinic acid esters with cyano compounds. These N-substituted derivatives are valuable as solvents, surfactants, and complexing agents in various industries, including pharmaceuticals and personal care products.
Furthermore, the chiral center at the 5-position of 5-methylpyrrolidin-2-one makes it a valuable chiral synthon. Enantiomerically pure forms of this compound can be used to construct complex chiral molecules, which is of paramount importance in the development of modern pharmaceuticals where stereochemistry often dictates biological activity.
Investigations into Structural Mimicry and Pharmacophore Design based on the 5-Methylpyrrolidin-2-one Scaffold
The 5-methylpyrrolidin-2-one scaffold has emerged as a privileged structure in the design of novel therapeutic agents through structural mimicry and pharmacophore modeling. Its defined three-dimensional shape and the presence of a hydrogen bond acceptor (the carbonyl group) and a potential hydrogen bond donor (the N-H group in the free base) make it an ideal template for mimicking the binding interactions of endogenous ligands with biological targets.
A notable example of the successful application of this scaffold is in the development of inhibitors for the p300/CBP bromodomain, a target implicated in various cancers. Researchers have utilized the (R)-5-methylpyrrolidin-2-one core to design and synthesize a new series of potent p300 bromodomain inhibitors. By modifying the structure of a known inhibitor, CCS1477, based on the principles of bioisosterism and scaffold hopping, a derivative incorporating the (R)-5-methylpyrrolidin-2-one moiety, designated as B4, was identified as the most potent compound in the series.
Table 1: Inhibitory Activity of (R)-5-methylpyrrolidin-2-one Derivative B4
| Compound | Target | IC50 (μM) |
|---|---|---|
| A1 (CCS1477) | p300 | 0.064 |
| B4 | p300 | 0.060 |
Data sourced from a study on p300 bromodomain inhibitors.
The versatility of the pyrrolidinone scaffold is further underscored by its use in the design of inhibitors for other critical drug targets, such as kinases. Pharmacophore models for kinase inhibitors often include features like hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. The 5-methylpyrrolidin-2-one core can be readily elaborated to incorporate these features, making it a valuable starting point for the design of novel kinase inhibitors. For instance, pharmacophore models for Tie2 kinase inhibitors have been developed that include hydrogen bond acceptors and donors, as well as hydrophobic and aromatic features, all of which can be appended to the pyrrolidinone ring.
Moreover, in the realm of central nervous system (CNS) drug discovery, the properties of molecular scaffolds are crucial for ensuring that potential drug candidates can cross the blood-brain barrier. The 5-methylpyrrolidin-2-one scaffold, with its relatively small size and potential for modification to control lipophilicity and polar surface area, presents an attractive platform for the design of CNS-active agents.
The strategic application of the 5-methylpyrrolidin-2-one scaffold in structural mimicry and pharmacophore-based drug design continues to be an active area of research, with the potential to deliver novel therapeutics for a range of diseases.
Future Research Directions and Emerging Trends in 5 Methylpyrrolidin 2 One Hydrochloride Chemistry
Development of More Sustainable and Green Synthetic Routes for Pyrrolidinone Derivatives
The chemical industry's shift towards sustainability has spurred significant research into greener synthetic methods for pyrrolidinone derivatives. A primary focus is the utilization of bio-based starting materials to reduce reliance on fossil fuels. Levulinic acid, a versatile platform chemical derived from the degradation of C6 sugars, has emerged as a key precursor for 5-methylpyrrolidinone derivatives. rsc.orgresearchgate.net Research has demonstrated highly selective synthesis routes from levulinic acid that proceed in the absence of catalysts or solvents, achieving excellent yields with an environmental factor (E-factor) as low as 0.2. rsc.org
Another avenue involves the use of γ-aminobutyric acid (GABA), which can be sourced from glutamic acid found in plant proteins. rsc.org One-pot procedures have been developed for the cyclization of GABA to 2-pyrrolidone and its subsequent methylation, using methanol (B129727) as a green methylating agent. rsc.org
Further green chemistry approaches being explored include:
Microwave-Assisted Organic Synthesis (MAOS): This technique accelerates reaction rates, often leading to higher yields and cleaner reactions in shorter times, thus increasing synthetic efficiency. nih.govtandfonline.com
Use of Eco-Friendly Solvents: Research is ongoing to replace traditional volatile organic compounds with greener alternatives like ethanol (B145695) or even performing reactions in water. researchgate.net
Catalyst-Free Reactions: The development of synthetic protocols that proceed efficiently without a catalyst simplifies product purification and minimizes waste. tandfonline.com
Multicomponent Reactions (MCRs): MCRs are atom-economical processes where three or more reactants combine in a single step to form a product containing substantial portions of all reactants. tandfonline.com This approach reduces the number of synthetic steps, solvent usage, and waste generation.
| Green Chemistry Approach | Key Precursor/Method | Advantages | Source |
|---|---|---|---|
| Bio-based Feedstocks | Levulinic Acid | Reduces fossil fuel dependence; enables catalyst- and solvent-free reactions with low E-factor. | rsc.org |
| Bio-based Feedstocks | γ-aminobutyric acid (GABA) | Derived from plant proteins; allows for one-pot synthesis using green methylating agents. | rsc.org |
| Process Intensification | Microwave-Assisted Synthesis | Accelerates reactions, improves yields, and reduces reaction times. | nih.govtandfonline.com |
| Atom Economy | Multicomponent Reactions (MCRs) | Increases synthetic efficiency, reduces waste, and simplifies procedures. |
Exploration of Novel Catalytic Systems for Highly Enantioselective Transformations
Achieving precise control over stereochemistry is critical, as different enantiomers of a chiral molecule can have vastly different biological activities. The synthesis of enantioenriched pyrrolidines is a major focus, with significant efforts directed towards developing novel catalytic systems for asymmetric transformations. mappingignorance.org
Recent advances include:
Transition Metal Catalysis: Divergent strategies using different metal catalysts allow for selective access to various chiral pyrrolidine (B122466) isomers. For instance, cobalt and nickel catalysts combined with bisoxazoline (BOX) ligands have been used for the regio- and enantioselective hydroalkylation of 3-pyrrolines, yielding C3- and C2-alkylated pyrrolidines, respectively, with high enantioselectivity (up to 97% ee). organic-chemistry.org Chiral gold(I) complexes and rhodium(II) catalysts have also been successfully employed in asymmetric cycloadditions and C-H amination reactions to construct chiral pyrrolidine rings. nih.govacs.org
Organocatalysis: Chiral organocatalysts, particularly those derived from proline, have become powerful tools for asymmetric synthesis. nih.gov These small organic molecules can effectively mediate enantioselective reactions, such as aldol (B89426) and Michael reactions, to produce chiral pyrrolidinone precursors. nih.gov
Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. Transaminases (TAs), for example, are being used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving excellent enantiomeric excesses (>99.5%) for both enantiomers by selecting the appropriate enzyme variant. nih.govacs.org This biocatalytic approach provides a sustainable alternative to traditional methods that often rely on heavy metals. nih.gov
| Catalytic System | Catalyst Type | Application | Key Findings | Source |
|---|---|---|---|---|
| Transition Metal Catalysis | Cobalt/Nickel with BOX ligands | Regio- and enantioselective hydroalkylation | Divergent synthesis of C2- and C3-alkylated pyrrolidines with up to 97% ee. | organic-chemistry.org |
| Transition Metal Catalysis | Chiral Gold(I) Complexes | Intramolecular [4+2] cycloaddition | Analysis of chiral binding pockets directs enantioselective folding. | nih.gov |
| Organocatalysis | Prolinamide-based catalysts | Enantioselective cross-aldol reactions | Effective mediation of asymmetric C-C bond formation. | nih.gov |
| Biocatalysis | Transaminases (TAs) | Asymmetric synthesis from ω-chloroketones | Access to both enantiomers with >99.5% ee and high analytical yields. | nih.govacs.org |
Advanced Computational Modeling for De Novo Design of Functionalized Pyrrolidinone Derivatives
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of novel molecules. Advanced modeling techniques are being applied to understand reaction mechanisms, predict molecular properties, and design new functionalized pyrrolidinone derivatives from the ground up (de novo design).
Mechanistic Elucidation: Quantum chemical modeling, using methods like Density Functional Theory (DFT), allows researchers to elucidate complex reaction mechanisms step-by-step. nih.govresearchgate.net By calculating the energy barriers of intermediates and transition states, computational studies can rationalize experimental outcomes and guide the optimization of reaction conditions for syntheses like the Nef-type rearrangement-cyclization to form pyrrolidinediones. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA), are used to build predictive models that correlate the structural features of pyrrolidinone derivatives with their biological activity. tandfonline.comnih.gov These models generate contour maps that highlight which regions of the molecule are favorable or unfavorable for activity, providing a roadmap for designing new compounds with enhanced potency. tandfonline.com
De Novo Design: The principles of de novo design, which involve creating novel structures with desired functions, are being increasingly applied to small molecules. mdpi.comnih.gov By specifying a desired functional motif or pharmacophore, computational algorithms can design novel pyrrolidinone scaffolds that are predicted to have specific biological or material properties. nih.govbiorxiv.org This approach moves beyond modifying existing structures to exploring entirely new chemical space, holding the potential to uncover unprecedented molecular functions.
Integration of 5-Methylpyrrolidin-2-one (B85660) Hydrochloride Synthesis with Flow Chemistry and Automated Synthesis Platforms
The integration of synthesis with automation and continuous-flow technologies represents a paradigm shift in chemical manufacturing, moving from traditional batch processes to more efficient, safer, and scalable methods. These platforms are particularly well-suited for the synthesis and optimization of pyrrolidinone derivatives.
Flow Chemistry: Continuous-flow synthesis offers numerous advantages, including superior thermal control, efficient mixing, and enhanced safety, especially when dealing with hazardous reagents or exothermic reactions. flinders.edu.aumdpi.com Multi-step transformations can be "telescoped" into a continuous sequence, eliminating the need for manual isolation and purification of intermediates. This approach has been used to prepare libraries of compounds by systematically changing the reagents fed into the system. flinders.edu.auchemrxiv.org The photochemical synthesis of complex pyrrolidine analogues has been successfully demonstrated in flow reactors, a process that is often inefficient in batch. researchgate.net
Automated Synthesis Platforms: High-throughput synthesis is enabled by automated platforms that can perform a large number of reactions in parallel with minimal human intervention. nih.govcognit.ca These systems use robotic liquid handlers to dispense reagents, enabling the rapid creation of large compound libraries for screening purposes. nih.govresearchgate.net An automated platform can prepare hundreds of analogues in days, dramatically accelerating the hit-to-lead optimization process in drug discovery. cognit.ca The data generated from these high-throughput experiments can also be leveraged by machine learning algorithms to further refine reaction conditions and predict outcomes. nih.gov
The convergence of these trends—sustainability, precise catalytic control, predictive computational design, and automated synthesis—is set to redefine the landscape of pyrrolidinone chemistry, enabling the faster, cheaper, and greener development of novel compounds like 5-Methylpyrrolidin-2-one hydrochloride for a wide range of applications.
Q & A
Basic: What are the common synthetic routes for preparing 5-Methylpyrrolidin-2-one hydrochloride, and what are their respective advantages?
Methodological Answer:
The synthesis typically involves cyclization of a precursor to form the pyrrolidin-2-one ring, followed by hydrochlorination. For example:
Cyclization : A γ-amino acid derivative (e.g., 4-aminopentanoic acid) undergoes intramolecular lactamization under acidic conditions (e.g., HCl) to yield 5-methylpyrrolidin-2-one .
Hydrochloride Formation : The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol) to form the hydrochloride salt .
Advantages include scalability and compatibility with acid-sensitive functional groups. Alternative routes may use reductive amination or enzymatic resolution for stereochemical control.
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Confirm the lactam ring structure, methyl group position, and salt formation (e.g., downfield shift of NH in D₂O) .
- IR Spectroscopy : Identify lactam C=O stretching (~1680–1720 cm⁻¹) and N–H vibrations (~3200 cm⁻¹ for protonated amine) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ for C₅H₁₀NO⁺Cl⁻) .
- X-ray Diffraction (XRD) : Resolve crystal structure and confirm stereochemistry .
Advanced: How can researchers resolve enantiomeric impurities in this compound during synthesis?
Methodological Answer:
Enantiomeric resolution can be achieved via:
Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based columns) with a polar mobile phase to separate enantiomers .
Diastereomeric Salt Formation : React the racemic mixture with a chiral resolving agent (e.g., tartaric acid) and isolate via fractional crystallization .
Enzymatic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer .
Validate purity using polarimetry or chiral NMR shift reagents.
Advanced: What experimental strategies can be employed to analyze the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
Design accelerated stability studies:
pH Variation : Dissolve the compound in buffers (pH 1–13) and monitor degradation via HPLC at intervals (e.g., 24, 48, 72 hours) .
Thermal Stress : Incubate samples at 40°C, 60°C, and 80°C, and assess decomposition products using LC-MS .
Hygroscopicity Testing : Expose the compound to controlled humidity (e.g., 75% RH) and track mass changes gravimetrically .
Use Arrhenius kinetics to predict shelf-life under standard conditions.
Advanced: How should contradictory data regarding the reactivity of this compound in nucleophilic substitution reactions be systematically addressed?
Methodological Answer:
Resolve contradictions through:
Condition Optimization : Vary solvents (polar vs. aprotic), temperatures, and catalysts (e.g., KI for SN2 reactions) to identify reproducible outcomes .
Computational Modeling : Use DFT calculations to predict reaction pathways (e.g., transition-state energies for competing mechanisms) .
Isotopic Labeling : Track substitution sites using ¹⁸O or deuterium-labeled reagents in MS studies .
Validate hypotheses with controlled experiments and kinetic profiling.
Advanced: What are the methodological considerations for designing a kinetic study on the hydrolysis of this compound in aqueous solutions?
Methodological Answer:
Key steps include:
Reaction Monitoring : Use UV-Vis spectroscopy or HPLC to quantify lactam ring opening over time .
Buffer Selection : Employ phosphate or acetate buffers to maintain constant pH, avoiding nucleophilic interference .
Temperature Control : Conduct studies at multiple temperatures (25°C–60°C) to calculate activation energy via the Eyring equation.
Ionic Strength Adjustment : Add NaCl to assess salt effects on reaction rates .
Basic: How can researchers confirm the purity of this compound post-synthesis?
Methodological Answer:
Purity assessment involves:
- Melting Point Analysis : Compare observed mp to literature values (sharp range indicates purity) .
- TLC/HPLC : Use silica gel TLC (eluent: MeOH/CH₂Cl₂) or reverse-phase HPLC (C18 column) to detect impurities .
- Elemental Analysis (EA) : Match experimental C, H, N, Cl% to theoretical values .
Advanced: What strategies are recommended for mitigating hygroscopicity-related issues during storage of this compound?
Methodological Answer:
To prevent moisture uptake:
Desiccated Storage : Use airtight containers with silica gel or molecular sieves .
Lyophilization : Convert the compound to a stable lyophilized form for long-term storage .
Coating Techniques : Apply hydrophobic excipients (e.g., stearic acid) via spray drying .
Monitor water content via Karl Fischer titration periodically.
Basic: What are the key safety precautions for handling this compound in laboratory settings?
Methodological Answer:
Follow these protocols:
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors .
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Spill Management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can researchers explore the potential biological activity of this compound in medicinal chemistry studies?
Methodological Answer:
Design assays to evaluate:
Enzyme Inhibition : Screen against targets like proteases or kinases using fluorescence-based assays .
Cellular Toxicity : Perform MTT assays on cell lines (e.g., HEK293) to determine IC₅₀ values .
Molecular Docking : Model interactions with protein active sites (e.g., AutoDock Vina) to prioritize targets .
Validate hits with dose-response curves and structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
